2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
The compound 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a quinoline derivative characterized by:
- A 6-ethyl substituent on the quinoline core.
- A 4-fluorobenzenesulfonyl group at position 3.
- An N-(4-fluorophenyl)acetamide side chain at position 1.
This structure combines sulfonamide and fluorinated aromatic moieties, which are common in bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-2-16-3-12-22-21(13-16)25(31)23(34(32,33)20-10-6-18(27)7-11-20)14-29(22)15-24(30)28-19-8-4-17(26)5-9-19/h3-14H,2,15H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYNHQQXGSYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Method via Michael Addition
The preparation of the quinoline core structure typically begins with the synthesis of appropriately substituted starting materials, followed by cyclization:
Method A: Tandem Nucleophilic Addition/Cyclization
6-Ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin can be prepared through the reaction of (Z)-β-chlorovinyl ketones with amines, followed by intramolecular SNAr reaction.
This method involves the formation of Z-enamine intermediates through the elimination of a chlorine anion, followed by cyclization in the presence of a base, typically cesium carbonate in DMSO at elevated temperatures (140°C).
Method B: Cascade Michael Addition/Smiles Rearrangement
A more direct approach involves a one-step tandem Michael addition/Smiles rearrangement reaction between sulfonamides and appropriately substituted prop-2-yn-1-ones:
The reaction of benzene-sulfonamide derivatives with 1-(2-bromophenyl)-3-phenyl prop-2-yn-1-ones in the presence of K2CO3 in DMF at 100°C yields quinoline derivatives in excellent yields.
Synthesis via Beirut Reaction
Installation of the 4-Fluorobenzenesulfonyl Group
Direct Sulfonylation
The 4-fluorobenzenesulfonyl group can be introduced using 4-fluorobenzene-1-sulfonyl chloride as a key reagent. This compound undergoes nucleophilic substitution reactions with appropriate quinoline intermediates:
| Reaction Conditions | Temperature | Time | Solvent | Base | Yield |
|---|---|---|---|---|---|
| Standard conditions | 20°C | 0.33 h | THF/water | Triethylamine | 100% |
| Alternative method | 0°C | 0.5 h | THF | Dimethylamine (2M in THF) | 86% |
| Scale-up conditions | 0-20°C | 24 h | THF/water | Dimethylamine (aq. 50%) | NR |
The sulfonylation reaction proceeds via the nucleophilic attack at the sulfonyl center with displacement of the chloride leaving group.
Oxidation Method for Sulfonyl Formation
An alternative approach involves the oxidation of the corresponding sulfide intermediate:
The oxidation of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide (0.54 mmol) with NaIO4 (1.23 mmol) in water (6 ml) under reflux for 2 h affords the corresponding sulfone derivative.
This method allows for a controlled oxidation state and can be beneficial when direct sulfonylation proves challenging.
Acetamide Linker Formation and N-Substitution
N-Alkylation of the Quinoline Core
The installation of the acetamide linker at the N-1 position of the quinoline core is typically achieved through N-alkylation with appropriately substituted α-haloacetamides or through a two-step process involving initial N-alkylation with an α-haloester followed by amidation:
Ethyl 2-chloroacetate can be used for the initial N-alkylation of the quinoline nitrogen, followed by reaction with 4-fluoroaniline to form the desired acetamide linkage.
Direct Coupling with Pre-formed Acetamide
Alternatively, a pre-formed 2-chloro-N-(4-fluorophenyl)acetamide can be used for direct N-alkylation of the quinoline core:
| Starting Quinoline | Alkylating Agent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 6-Ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin | 2-chloro-N-(4-fluorophenyl)acetamide | K2CO3 | DMF | 60-70°C | 4-6 h | 65-75% |
Complete Synthetic Route
Based on the methodologies described above, a comprehensive synthetic route to the target compound can be outlined as follows:
Synthesis of 6-Ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin
Step 1: Preparation of 6-ethyl-4-hydroxyquinoline-3-carbaldehyde
The reaction of appropriately substituted aniline with ethoxy methylene malonic ester at 100°C affords Schiff bases, which are then cyclized using diphenyl ether under reflux conditions to yield the quinoline core.
Step 2: Conversion to the sulfonyl derivative
The quinoline intermediate is then treated with 4-fluorobenzenesulfonyl chloride in the presence of a base (typically K2CO3 or triethylamine) in an appropriate solvent (DMF or THF) to introduce the sulfonyl group at position 3.
N-Alkylation and Acetamide Formation
Step 3: N-alkylation of the quinoline core
The quinoline derivative is treated with ethyl chloroacetate in the presence of K2CO3 in DMF at 60-70°C for 4-6 hours to introduce the acetate linker at position 1.
Step 4: Amidation with 4-fluoroaniline
The ester intermediate is then subjected to amidation with 4-fluoroaniline in the presence of a coupling agent (such as HATU or EDC/HOBt) and a base (typically DIPEA) in DMF at room temperature to form the final acetamide linkage.
Alternative One-Pot Approach
A more streamlined approach can be achieved through a one-pot synthesis using a Buchwald-Hartwig coupling followed by Michael addition:
This involves palladium-catalyzed coupling of a chalcone derivative with 4-fluoroaniline under PPh3 as a ligand in anhydrous dioxane with K2CO3 as the base, forming the 1,2-disubstituted 4-quinolone core in a single step.
Purification and Characterization
Purification Methods
The target compound can be purified using the following techniques:
Characterization Data
The final compound can be characterized by the following analytical methods:
1H NMR spectroscopy (500 MHz, CDCl3): Expected characteristic signals for the quinoline core protons (7.5-8.5 ppm), aromatic protons of the fluorophenyl groups (6.9-7.8 ppm), ethyl group (1.2-2.8 ppm), and methylene protons of the acetamide linker (4.5-5.0 ppm)
13C NMR spectroscopy to confirm carbon framework
Mass spectrometry (HRMS): Expected molecular weight approximately 494-495 g/mol based on similar structures
IR spectroscopy : Characteristic peaks for C=O stretching (1650-1700 cm-1), sulfonyl group (1300-1350 cm-1), and N-H stretching (3200-3400 cm-1)
Reaction Optimization
Critical Parameters
Several parameters significantly influence the yield and purity of the final product:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | K2CO3 or Cs2CO3 | Higher concentration can lead to side reactions |
| Temperature | 60-70°C for N-alkylation | Higher temperatures increase reaction rate but may lead to degradation |
| Solvent | DMF for N-alkylation, THF for sulfonylation | Polar aprotic solvents facilitate nucleophilic substitution |
| Reaction time | 4-6 hours for key steps | Extended times may lead to decomposition |
| Workup | Aqueous extraction followed by column chromatography | Removes impurities and unreacted starting materials |
Scale-Up Considerations
For larger scale synthesis, the following modifications are recommended:
- Use of continuous flow reactors for exothermic steps
- Gradual addition of reactive reagents (such as sulfonyl chlorides) to minimize side reactions
- Implementation of in-process controls to monitor reaction progress
- Use of crystallization where possible instead of column chromatography
Structure-Activity Relationship Implications
The target compound belongs to a class of molecules with potential biological activities. Similar structures have demonstrated various pharmacological properties:
- Quinolone derivatives exhibit antimicrobial and anticancer properties
- Fluorinated compounds often show enhanced metabolic stability and membrane permeability
- Sulfonyl substituents can contribute to improved binding affinity to target proteins
Understanding these structure-activity relationships can guide further modifications to optimize biological activity or pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.
Receptor Modulation: Modulating the activity of specific receptors, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Compound 1: 2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide
- Key Differences :
- 6-ethoxy group replaces the 6-ethyl group in the target compound.
- N-(2-methylphenyl)acetamide instead of N-(4-fluorophenyl)acetamide.
- Impact :
Compound 2: N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- Key Differences: 6-fluoro substituent on the quinoline core vs. 6-ethyl in the target. N-(4-ethylphenyl)acetamide vs. N-(4-fluorophenyl)acetamide.
- The 4-ethylphenyl side chain may improve membrane permeability due to increased hydrophobicity .
Compound 3: (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
- Key Differences: Indolinone core replaces the quinoline scaffold. 4-nitrobenzyl and quinolin-6-yl substituents.
- Impact: The nitro group introduces strong electron-withdrawing effects, which may influence redox properties. The indolinone scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to the quinoline-based target compound .
Data Table: Structural and Reported Activity Comparison
Research Findings and Trends
- Substituent Effects :
- Scaffold Diversity: Quinoline derivatives (target compound, Compounds 1–2) are prioritized for antimicrobial studies, while indolinone derivatives (Compound 3) are explored in kinase inhibition .
Biological Activity
The compound 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative belonging to the quinoline family. Its unique structure, characterized by a quinoline core with various substituents including a sulfonyl group and fluorinated phenyl rings, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₂O₃S |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 866728-95-2 |
| Structural Features | Quinoline core, sulfonyl group, fluorinated aromatic rings |
The presence of the sulfonyl group is particularly significant as it may enhance the compound's solubility and bioavailability, which are critical factors for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing a quinoline structure often exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, suggesting that this compound could also possess similar activity. Preliminary studies have shown that derivatives with sulfonyl groups can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. Further investigation into this compound's efficacy against various bacterial strains is necessary to establish its potential as an antibiotic.
Anticancer Activity
Quinoline derivatives have been widely studied for their anticancer properties. The structural features of this compound suggest that it may act as a kinase inhibitor, potentially disrupting signaling pathways involved in cancer cell proliferation. In vitro studies are required to evaluate its cytotoxic effects against various cancer cell lines.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have demonstrated inhibitory activity against specific kinases involved in cancer progression. The binding affinity and interaction with these targets can be elucidated through molecular docking studies.
- Antibacterial Mechanism : If proven to possess antibacterial properties, the compound may inhibit bacterial growth by targeting enzymes essential for bacterial metabolism.
In Vitro Studies
A study conducted on related quinoline derivatives revealed that modifications in the structure significantly influenced their biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced inhibitory effects against target enzymes compared to their analogs . This suggests that further structural optimization of this compound could lead to more potent derivatives.
Comparison with Similar Compounds
The following table compares the biological activities of related compounds:
| Compound Name | Biological Activity |
|---|---|
| Chloroquine | Antimalarial |
| Quinine | Antimalarial |
| Sulfanilamide | Antibiotic |
| 2-[6-Ethyl-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin] | Potential antibacterial/anticancer |
The unique combination of substituents in this compound may confer distinct biological activities compared to these well-studied analogs.
Q & A
Q. What are the key synthetic steps for preparing this compound, and what reaction conditions are critical?
The synthesis involves three primary stages:
- Quinoline Core Formation : Use Friedländer condensation with aniline derivatives and ketones under acidic/basic catalysis .
- Sulfonation : Introduce the 4-fluorobenzenesulfonyl group via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride in the presence of pyridine or DMAP .
- Acetamide Coupling : React the intermediate with 4-fluorophenylamine using acetic anhydride or EDC/NHS coupling agents in dry dichloromethane . Critical conditions include maintaining anhydrous environments, temperatures between 0–60°C, and inert gas (N₂/Ar) purging to prevent oxidation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : Analyze ¹H/¹³C NMR peaks to verify substituent positions (e.g., sulfonyl and fluorophenyl groups). Key signals include aromatic protons (δ 7.1–8.3 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~550–570 Da) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Perform MIC assays against E. coli and S. aureus using broth microdilution (concentration range: 1–100 µg/mL) .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can reaction conditions for the sulfonation step be systematically optimized?
Apply Design of Experiments (DoE) methodologies:
- Variables : Temperature (40–100°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (DMF vs. THF) .
- Response Surface Modeling : Use software like Minitab to identify optimal yields and minimize byproducts .
- Validation : Confirm reproducibility via triplicate runs under predicted optimal conditions .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Assay Validation : Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. MTT) .
- Cell Line Authentication : Ensure STR profiling of cell lines to rule out contamination .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of inter-study variability .
Q. What computational strategies can predict target binding modes and SAR?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or DNA topoisomerases .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites for substitution .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions .
Methodological Considerations for Data Interpretation
| Parameter | Recommendation | Reference |
|---|---|---|
| Synthetic Yield | Monitor via TLC (silica GF254, ethyl acetate/hexane 3:7); target >70% yield | |
| Bioactivity | Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) | |
| Toxicity Screening | Use zebrafish embryos (LC₅₀) or human hepatocyte models (CYP450 inhibition) |
Key Challenges and Solutions
- Byproduct Formation : Mitigate via column chromatography (silica gel, gradient elution) or preparative HPLC .
- Low Solubility : Use DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity) .
- Fluorine NMR Challenges : Employ ¹⁹F NMR with CFCl₃ as an internal standard for sulfonyl group analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
